molecular formula C13H18OS B13637659 2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one

Cat. No.: B13637659
M. Wt: 222.35 g/mol
InChI Key: OBZLDYOMGYYMHV-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to an ethanone backbone, with a propylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one typically involves the reaction of 4-propylbenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The ethylthio group and the phenyl ring play crucial roles in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(4-propylphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-methylphenyl)ethan-1-one
  • 2-(Ethylthio)-1-(4-ethylphenyl)ethan-1-one

Uniqueness

2-(Ethylthio)-1-(4-propylphenyl)ethan-1-one is unique due to the specific combination of the ethylthio group and the propylphenyl substituent. This structural arrangement imparts distinct physicochemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

2-ethylsulfanyl-1-(4-propylphenyl)ethanone

InChI

InChI=1S/C13H18OS/c1-3-5-11-6-8-12(9-7-11)13(14)10-15-4-2/h6-9H,3-5,10H2,1-2H3

InChI Key

OBZLDYOMGYYMHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CSCC

Origin of Product

United States

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